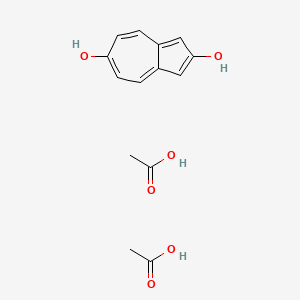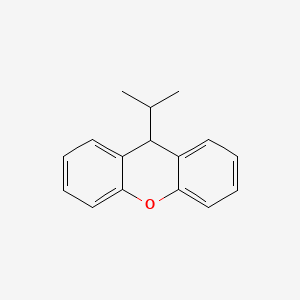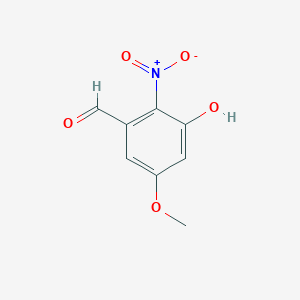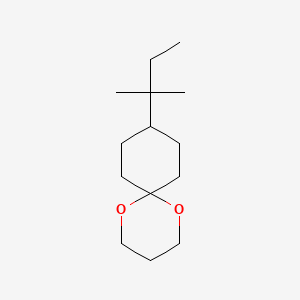
1,1-Dichloro-N-(dichloromethyl)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichloro-N-(dichloromethyl)-N-methylmethanamine is a chemical compound with the molecular formula C4H7Cl3N It is characterized by the presence of three chlorine atoms and a methyl group attached to a nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-N-(dichloromethyl)-N-methylmethanamine typically involves the chlorination of N-methylmethanamine. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms. Common reagents used in this process include chlorine gas and a suitable solvent such as dichloromethane. The reaction is typically conducted at low temperatures to prevent over-chlorination and to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination reactors. The process is optimized for efficiency and safety, with stringent controls on temperature, pressure, and reactant concentrations. The final product is purified through distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dichloro-N-(dichloromethyl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or chlorinated derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated amines.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.
Major Products Formed
Oxidation: Chlorinated oxides or hydroxylamines.
Reduction: Less chlorinated amines or methylamines.
Substitution: Various substituted amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1-Dichloro-N-(dichloromethyl)-N-methylmethanamine has several applications in scientific research:
Biology: Investigated for its potential effects on biological systems, including its role as an antimicrobial agent.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a precursor for other industrial compounds.
Mecanismo De Acción
The mechanism of action of 1,1-Dichloro-N-(dichloromethyl)-N-methylmethanamine involves its interaction with various molecular targets. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activity or disruption of cellular processes. The compound’s reactivity is influenced by the presence of the methyl group, which can affect its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dichloro-N,N,N’,N’-tetramethylsilanediamine: Similar in structure but contains silicon atoms.
1,1-Dichloro-N,N-diethylphosphinamine: Contains phosphorus atoms instead of nitrogen.
Silanediamine, 1,1-dichloro-N,N,N’,N’-tetramethyl-: Another silicon-containing analog.
Uniqueness
1,1-Dichloro-N-(dichloromethyl)-N-methylmethanamine is unique due to its specific arrangement of chlorine atoms and the presence of a methyl group attached to the nitrogen atom
Propiedades
Número CAS |
66348-28-5 |
|---|---|
Fórmula molecular |
C3H5Cl4N |
Peso molecular |
196.9 g/mol |
Nombre IUPAC |
1,1-dichloro-N-(dichloromethyl)-N-methylmethanamine |
InChI |
InChI=1S/C3H5Cl4N/c1-8(2(4)5)3(6)7/h2-3H,1H3 |
Clave InChI |
ZCYZDMNBAMILIV-UHFFFAOYSA-N |
SMILES canónico |
CN(C(Cl)Cl)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Benzimidazole-1-butanesulfonic acid, 5,6-dichloro-2-[(1,3-diethyltetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)ethylidene]-3-ethyl-2,3-dihydro-, sodium salt](/img/structure/B14486672.png)
![N-[3-(Hexadecylamino)propyl]octadecanamide](/img/structure/B14486678.png)
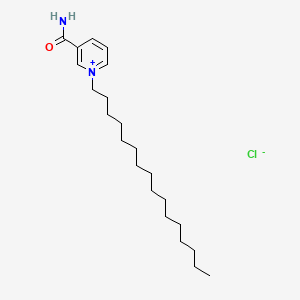
![9-Azabicyclo[6.1.0]nonane, 9-[(4-methylphenyl)sulfonyl]-](/img/structure/B14486684.png)


![2-Amino-N-[2-(4-methoxyphenyl)ethyl]-N-methylbenzamide](/img/structure/B14486709.png)
![N-Methyl-N'-(2-{[1-(5-methyl-1H-imidazol-4-yl)ethyl]sulfanyl}ethyl)thiourea](/img/structure/B14486717.png)
